REACTION_CXSMILES
|
[H-].[Na+].C(S)C.[H][H].[NH2:8][C:9]1[C:24]([Cl:25])=[CH:23][C:12]([C:13]([NH:15][CH2:16][CH2:17][N:18]([CH2:21][CH3:22])[CH2:19][CH3:20])=[O:14])=[C:11]([O:26]C)[CH:10]=1>CN(C=O)C>[ClH:25].[NH2:8][C:9]1[C:24]([Cl:25])=[CH:23][C:12]([C:13]([NH:15][CH2:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22])=[O:14])=[C:11]([OH:26])[CH:10]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
57.44 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1275 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
89.22 g
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
287 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)NCCN(CC)CC)C=C1Cl)OC
|
Name
|
[ 1965 ]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a cooled (<10°)
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated in an oil bath at 100°-105° for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with another portion of methylene chloride
|
Type
|
TEMPERATURE
|
Details
|
The combined aqueous phase was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
treated with concentrated hydrochloric acid (200 ml)
|
Type
|
FILTRATION
|
Details
|
After 20 minutes the precipitate was collected by filtration
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
again filtered
|
Type
|
CUSTOM
|
Details
|
The product was dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=CC(=C(C(=O)NCCN(CC)CC)C=C1Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 302.3 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 196.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |